molecular formula C8H15ClN2O B13215109 N-(4-aminocyclohexyl)-2-chloroacetamide

N-(4-aminocyclohexyl)-2-chloroacetamide

Cat. No.: B13215109
M. Wt: 190.67 g/mol
InChI Key: BJNMOAPZCIAWCS-UHFFFAOYSA-N
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Description

N-(4-Aminocyclohexyl)-2-chloroacetamide is a chloroacetamide derivative featuring a cyclohexylamine moiety bonded to the nitrogen of a 2-chloroacetamide group. This compound is cataloged under reference code 10-F707915 in amide-related chemical databases .

Properties

Molecular Formula

C8H15ClN2O

Molecular Weight

190.67 g/mol

IUPAC Name

N-(4-aminocyclohexyl)-2-chloroacetamide

InChI

InChI=1S/C8H15ClN2O/c9-5-8(12)11-7-3-1-6(10)2-4-7/h6-7H,1-5,10H2,(H,11,12)

InChI Key

BJNMOAPZCIAWCS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N)NC(=O)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminocyclohexyl)-2-chloroacetamide typically involves the reaction of 4-aminocyclohexylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-aminocyclohexylamine+chloroacetyl chlorideThis compound+HCl\text{4-aminocyclohexylamine} + \text{chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-aminocyclohexylamine+chloroacetyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(4-aminocyclohexyl)-2-chloroacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloroacetamide moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The amino group on the cyclohexyl ring can be oxidized or reduced under appropriate conditions.

    Condensation Reactions: The compound can undergo condensation reactions with other amines or carbonyl compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles such as amines, thiols, or alcohols can react with the chloroacetamide group. Typical conditions include the use of a polar aprotic solvent like dimethylformamide (DMF) and a base such as sodium hydride.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the amino group.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed to reduce the amino group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a new amide compound, while oxidation of the amino group could produce a nitro or nitroso derivative.

Scientific Research Applications

N-(4-aminocyclohexyl)-2-chloroacetamide has several scientific research applications, including:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound can be used to study the effects of cyclohexyl derivatives on biological systems, including their interactions with enzymes and receptors.

    Industrial Applications: It may be used in the production of polymers and other materials where specific functional groups are required.

Mechanism of Action

The mechanism of action of N-(4-aminocyclohexyl)-2-chloroacetamide involves its interaction with molecular targets such as enzymes or receptors. The chloroacetamide group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition or modification of the target molecule’s activity, which is of particular interest in drug development.

Comparison with Similar Compounds

Structural and Functional Variations

The table below summarizes key structural and functional differences between N-(4-aminocyclohexyl)-2-chloroacetamide and related compounds:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features/Applications References
This compound C₈H₁₅ClN₂O 4-aminocyclohexyl 190.67 Potential synthetic intermediate; amino group enhances polarity
N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide C₁₅H₁₁Cl₂NO₂ 2-benzoyl-4-chlorophenyl 316.16 Forms intramolecular H-bonds and centrosymmetric dimers; studied for crystallography
2-Chloro-N-(4-fluorophenyl)acetamide C₈H₇ClFNO 4-fluorophenyl 187.60 Organic synthesis intermediate (e.g., quinoline derivatives)
2-chloro-N-(4-ethylcyclohexyl)acetamide C₁₀H₁₈ClNO 4-ethylcyclohexyl 203.71 Lipophilic; higher molecular weight due to ethyl group
N-(4-bromo-2-methylphenyl)-2-chloroacetamide C₉H₉BrClNO 4-bromo-2-methylphenyl 262.53 Fungicidal activity in coatings; superior toxicological profile

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